Commercial Purity Specification: 95% Minimum vs. 90% Minimum for 4-Bromo Analog
The target compound is supplied with a minimum purity specification of 95% (HPLC) , whereas the closest commercially available thienyl-hydroxymethyl analog, 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide (CAS 1708251-31-3), carries a minimum purity specification of >90% . This 5-percentage-point difference in minimum purity specification has direct implications for the level of potentially bioactive or interfering impurities present in the as-supplied material.
| Evidence Dimension | Minimum purity specification (as stated by common supplier) |
|---|---|
| Target Compound Data | Minimum 95% (HPLC) |
| Comparator Or Baseline | 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide: Minimum >90% |
| Quantified Difference | ≥5 percentage points higher minimum purity for target compound |
| Conditions | Commercial supplier specifications (AKSci catalog); analytical method: HPLC |
Why This Matters
Higher minimum purity specification reduces the risk of impurity-driven false positives or negatives in downstream biological assays and ensures greater lot-to-lot reproducibility, a critical factor for compound library management and screening campaigns.
